Oxacyclohexadec-13-en-2-one, (13E)-

Description

BenchChem offers high-quality Oxacyclohexadec-13-en-2-one, (13E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxacyclohexadec-13-en-2-one, (13E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

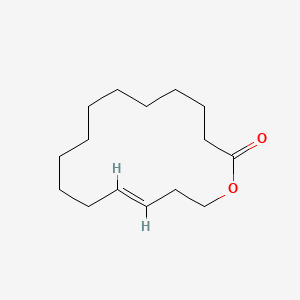

2D Structure

3D Structure

Properties

CAS No. |

99219-32-6 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(13E)-1-oxacyclohexadec-13-en-2-one |

InChI |

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+ |

InChI Key |

AGZBJJSLDGWKSU-CSKARUKUSA-N |

Isomeric SMILES |

C1CCCCCC(=O)OCC/C=C/CCCC1 |

Canonical SMILES |

C1CCCCCC(=O)OCCC=CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (13E)-Oxacyclohexadec-13-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (13E)-Oxacyclohexadec-13-en-2-one, a 16-membered unsaturated macrocyclic lactone. This document outlines the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally determine the chemical structure of this compound. Detailed experimental protocols, data analysis, and the logical workflow for structure confirmation are presented.

Introduction

(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds with significant interest in the fragrance and pharmaceutical industries. The precise determination of their chemical structure is paramount for understanding their chemical properties, biological activity, and for ensuring quality control in synthesis and manufacturing processes. This guide will walk through the systematic process of elucidating the structure of (13E)-Oxacyclohexadec-13-en-2-one, from initial characterization to the fine details of its stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of (13E)-Oxacyclohexadec-13-en-2-one is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₂ | |

| Molecular Weight | 238.37 g/mol | |

| CAS Number | 4941-78-0 | |

| Appearance | Colorless to pale yellow liquid/solid | |

| Boiling Point | 383-384 °C |

Spectroscopic Data Analysis

The structural elucidation of (13E)-Oxacyclohexadec-13-en-2-one relies on the synergistic interpretation of data from various spectroscopic techniques. Due to the limited availability of published experimental spectra for this specific compound, the following sections will utilize predicted spectroscopic data generated from computational models. These predictions provide a robust framework for understanding the expected spectral features and for the analysis of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of (13E)-Oxacyclohexadec-13-en-2-one in CDCl₃ would be expected to show distinct signals for the protons in different chemical environments. The key expected chemical shifts are summarized below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-13, H-14 | 5.30 - 5.45 | m |

| H-15 | 4.10 - 4.25 | t |

| H-3 | 2.35 - 2.50 | t |

| H-12 | 2.00 - 2.15 | m |

| H-4 to H-11 | 1.20 - 1.70 | m |

The predicted ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | 174.0 - 175.0 |

| C-13, C-14 (=CH) | 125.0 - 135.0 |

| C-15 (-O-CH₂) | 63.0 - 65.0 |

| C-3 (-CH₂-C=O) | 34.0 - 36.0 |

| C-4 to C-12 | 20.0 - 30.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 239.19 | Protonated molecular ion |

| [M+Na]⁺ | 261.17 | Sodium adduct |

| Fragments | Various | Resulting from cleavage of the lactone ring and alkyl chain |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Predicted Absorption (cm⁻¹) | Description |

| C=O (lactone) | 1730 - 1750 | Strong, characteristic ester carbonyl stretch |

| C=C (alkene) | 1640 - 1680 | Medium, C=C stretch |

| C-O (ester) | 1150 - 1250 | Strong, C-O stretch |

| C-H (alkane/alkene) | 2850 - 3000 | Medium to strong, C-H stretches |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of (13E)-Oxacyclohexadec-13-en-2-one.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key parameters include a 30-45° pulse width, a longer relaxation delay (2-5 seconds), and a larger number of scans.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular skeleton.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes to identify the molecular ion and common adducts. Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Structure Elucidation Workflow and Visualization

The process of structure elucidation is a logical progression of data acquisition and interpretation. The following diagrams, generated using the DOT language, illustrate the key workflows.

Figure 1: Overall workflow for the structure elucidation of (13E)-Oxacyclohexadec-13-en-2-one.

Figure 2: Logic diagram for assembling the molecular structure using 2D NMR data.

Conclusion

The structure of (13E)-Oxacyclohexadec-13-en-2-one can be unequivocally determined through a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework based on predicted data and established methodologies. The systematic application of 1D and 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy, as outlined, allows for the complete assignment of its chemical structure, including the confirmation of the macrocyclic ring size, the position and stereochemistry of the double bond, and the location of the lactone functionality. This comprehensive approach is essential for the quality control, regulatory compliance, and further development of products containing this and similar macrocyclic compounds.

Synthesis of (13E)-Oxacyclohexadec-13-en-2-one: A Technical Guide

(13E)-Oxacyclohexadec-13-en-2-one , a macrocyclic lactone, presents a significant synthetic challenge characteristic of large ring structures. This technical guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and comparative data for researchers and professionals in drug development and chemical synthesis. The synthesis of this 16-membered ring containing an E-configured double bond primarily relies on two powerful macrocyclization techniques: Ring-Closing Metathesis (RCM) and Macrolactonization .

Core Synthetic Strategies

The construction of the (13E)-Oxacyclohexadec-13-en-2-one backbone can be approached via two main retrosynthetic pathways, each culminating in the formation of the macrocycle from a linear precursor.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a robust and widely utilized method for the formation of large unsaturated rings.[1][2] This approach involves an intramolecular reaction between two terminal alkenes on a linear precursor, catalyzed by a transition metal complex, typically a Ruthenium-based Grubbs catalyst.[3] The key precursor for the RCM synthesis of (13E)-Oxacyclohexadec-13-en-2-one is an ester of (E)-undec-9-enoic acid and but-3-en-1-ol.

Macrolactonization

Macrolactonization is the intramolecular esterification of a long-chain hydroxy acid (seco-acid) to form the cyclic lactone.[4][5] This method is sensitive to reaction conditions, particularly the concentration of the substrate, to favor intramolecular cyclization over intermolecular polymerization. Several well-established protocols exist for macrolactonization, including the Yamaguchi, Shiina, and Corey-Nicolaou methods, which utilize different activating agents for the carboxylic acid.[6] The critical precursor for this route is (E)-15-hydroxyhexadec-13-enoic acid.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key synthetic steps. The quantitative data is summarized in tables for clear comparison.

Synthesis of Precursors

Protocol 1: Synthesis of (E)-undec-9-enoate for RCM

A plausible synthesis of the RCM precursor involves the esterification of a commercially available undecylenic acid derivative with but-3-en-1-ol.

Protocol 2: Synthesis of (E)-15-hydroxyhexadec-13-enoic acid for Macrolactonization

The synthesis of the seco-acid can be accomplished through a multi-step sequence starting from simpler building blocks, for instance, via Wittig or Horner-Wadsworth-Emmons olefination to establish the E-alkene, followed by functional group manipulations to install the terminal hydroxyl and carboxylic acid moieties.

Macrocyclization Reactions

Protocol 3: Ring-Closing Metathesis (RCM)

The diene precursor is cyclized using a Grubbs catalyst under high dilution conditions to promote the intramolecular reaction.

-

Reaction: The diene ester is dissolved in a suitable solvent (e.g., dichloromethane or toluene) to a low concentration (typically 0.001-0.01 M).

-

Catalyst: A Grubbs second-generation catalyst is added, and the reaction is stirred at room temperature or with gentle heating.

-

Workup: The reaction is quenched, the solvent is removed, and the crude product is purified by column chromatography.

Protocol 4: Yamaguchi Macrolactonization

This method employs a mixed anhydride activation of the carboxylic acid.[6]

-

Activation: The seco-acid, (E)-15-hydroxyhexadec-13-enoic acid, is treated with 2,4,6-trichlorobenzoyl chloride in the presence of a stoichiometric base (e.g., triethylamine).

-

Cyclization: The resulting mixed anhydride is then slowly added to a solution of 4-dimethylaminopyridine (DMAP) in a large volume of a non-polar solvent (e.g., toluene) at reflux.

-

Purification: The product is isolated and purified by flash chromatography.

Protocol 5: Shiina Macrolactonization

This protocol utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) as the activating agent.[7]

-

Activation: The seco-acid is reacted with MNBA in the presence of a base.

-

Cyclization: The cyclization is typically carried out under high dilution conditions.

-

Yields: This method has been shown to be effective for the synthesis of 10- to 12-membered lactones where other methods might be less efficient.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key macrocyclization steps, based on literature for analogous macrocycles.

| Table 1: Ring-Closing Metathesis Conditions and Yields | |

| Parameter | Value/Condition |

| Catalyst | Grubbs II Catalyst |

| Solvent | Dichloromethane or Toluene |

| Concentration | 0.005 M |

| Temperature | 40 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-85% |

| Table 2: Macrolactonization Conditions and Yields | |

| Method | Activating Agent |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride |

| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) |

| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / PPh₃ |

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies.

Caption: Workflow for the synthesis of (13E)-Oxacyclohexadec-13-en-2-one via Ring-Closing Metathesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 3. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. modern-macrolactonization-techniques - Ask this paper | Bohrium [bohrium.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

(13E)-Oxacyclohexadec-13-en-2-one chemical properties

An In-depth Technical Guide on the Chemical Properties of (13E)-Oxacyclohexadec-13-en-2-one

Introduction

(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds characterized by a large ring containing an ester functional group.[1] These molecules are of significant interest in various scientific fields, particularly in fragrance chemistry, where they are valued for their musk-like scents.[2][3] The 16-membered ring structure and the presence of a carbon-carbon double bond with (E)-stereochemistry impart specific conformational properties that influence its physical and chemical behavior, as well as its biological interactions.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and toxicological profile of (13E)-Oxacyclohexadec-13-en-2-one, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(13E)-Oxacyclohexadec-13-en-2-one is a compound with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[4] Its physical state can range from a colorless to pale yellow liquid to a solid.[2][3] It is soluble in alcohol but has very low solubility in water.[2][3]

General Properties

| Property | Value | Reference |

| IUPAC Name | (13E)-1-Oxacyclohexadec-13-en-2-one | [2] |

| Synonyms | (E)-13-musk decenone, trans-13-oxacyclohexadec-13-en-2-one | [2][3] |

| CAS Number | 4941-78-0 | [2][4] |

| Molecular Formula | C₁₅H₂₆O₂ | [4] |

| Molecular Weight | 238.37 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid/solid | [2][3] |

| Odor | Musk | [2][3][5] |

Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [2][3] |

| Flash Point | 161.2 °C (322.0 °F) | [2][4] |

| Vapor Pressure | 4.31E-06 mmHg @ 25°C | [4] |

| Density | ~0.9 g/cm³ | [4] |

| Water Solubility | 1.859 mg/L @ 25 °C (estimated) | [2][3] |

| logP (o/w) | ~5.060 (estimated) | [2] |

Chemical Reactivity and Synthesis

The reactivity of (13E)-Oxacyclohexadec-13-en-2-one is primarily dictated by its two key functional groups: the lactone (cyclic ester) and the alkene (carbon-carbon double bond).[1]

Reactions of the Lactone Group

-

Hydrolysis: The ester bond can be cleaved through acid- or base-catalyzed hydrolysis to yield the corresponding linear ω-hydroxy carboxylic acid.[1]

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group to form the corresponding 1,15-dihydroxypentadec-13-ene.[1]

Reactions of the Alkene Group

The (13E)-double bond is susceptible to a variety of addition and cleavage reactions.[1][6]

-

Catalytic Hydrogenation: The double bond can be reduced to a single bond using a metal catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas, yielding the saturated macrocycle, oxacyclohexadecan-2-one.[6]

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide at the C13-C14 position.[6]

-

Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃), followed by a workup, can break the ring and produce smaller, functionalized linear molecules, such as an aldehyde and an ester-aldehyde.[6]

-

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the formation of a diol or further oxidative cleavage of the double bond. The compound is noted to be susceptible to oxidation, particularly under alkaline conditions.[6]

Caption: Key chemical reactions of (13E)-Oxacyclohexadec-13-en-2-one.

Experimental Protocols

While specific, detailed protocols for (13E)-Oxacyclohexadec-13-en-2-one are proprietary or scattered in patent literature, the following are generalized methodologies for the key transformations described.

General Protocol for Catalytic Hydrogenation

-

Setup: A solution of (13E)-Oxacyclohexadec-13-en-2-one in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a reaction vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight) is added to the solution.

-

Hydrogenation: The vessel is purged and filled with hydrogen gas (H₂), often using a balloon or a Parr hydrogenator apparatus, and stirred vigorously.

-

Monitoring: The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude saturated product, oxacyclohexadecan-2-one, which can be purified by chromatography or distillation.

General Protocol for Ring-Closing Metathesis (RCM) Synthesis

The industrial synthesis of similar macrocyclic musks often employs Ring-Closing Metathesis (RCM).[6] This involves an acyclic diene precursor that is cyclized using a ruthenium-based catalyst.

-

Precursor Preparation: A linear ester with terminal alkene groups at appropriate positions is synthesized.

-

Cyclization: The diene precursor is dissolved in a non-polar solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., argon). A Grubbs' or Hoveyda-Grubbs' catalyst is added.

-

Reaction: The mixture is typically heated to facilitate the ring-closing reaction, which releases ethylene gas.

-

Monitoring and Workup: The reaction is monitored for the formation of the macrocycle. Once complete, the catalyst is quenched or removed, and the solvent is evaporated. The resulting macrocyclic lactone is then purified.

References

- 1. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]

- 2. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]

- 3. (E)-13-musk decenone [flavscents.com]

- 4. Oxacyclohexadec-13-en-2-one, (13Z)-|lookchem [lookchem.com]

- 5. scent.vn [scent.vn]

- 6. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

CAS number for (13E)-Oxacyclohexadec-13-en-2-one and its properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of organic compounds characterized by a large ring containing an ester functional group. Macrocyclic lactones are of significant interest in various scientific fields due to their diverse biological activities and presence in numerous natural products.[1] This document provides a comprehensive technical overview of (13E)-Oxacyclohexadec-13-en-2-one, including its chemical identity, physicochemical properties, potential biological activities, and relevant experimental methodologies. The information is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of (13E)-Oxacyclohexadec-13-en-2-one are summarized below.

Table 1: Chemical Identification of (13E)-Oxacyclohexadec-13-en-2-one

| Identifier | Value |

| Chemical Name | (13E)-Oxacyclohexadec-13-en-2-one |

| Synonyms | (E)-13-musk decenone, trans-13-oxacyclohexadec-13-en-2-one |

| CAS Number | 4941-78-0[2] |

| Molecular Formula | C15H26O2[2] |

| Molecular Weight | 238.37 g/mol [2] |

| SMILES | C1CCCCCC(=O)OCCC/C=C/CCC1 |

Table 2: Physicochemical Properties of (13E)-Oxacyclohexadec-13-en-2-one

| Property | Value | Source |

| Appearance | Colorless to pale yellow clear liquid to solid | [1][2] |

| Odor | Musk-like | [2] |

| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [1][2] |

| Flash Point | 161.20 °C (322.00 °F) (TCC, est.) | [1][2] |

| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (est.) | [1][2] |

| Water Solubility | 1.859 mg/L @ 25 °C (est.) | [2] |

| logP (o/w) | 5.060 (est.) | [2] |

Experimental Protocols

Synthesis of Macrocyclic Lactones via Ring-Closing Metathesis (RCM)

A representative workflow for the synthesis of macrocyclic lactones via Ring-Closing Metathesis (RCM).

Methodology:

-

Preparation of the Diene Precursor: The synthesis commences with the esterification of an ω-hydroxyalkenoic acid with an alkene-containing alcohol. This reaction, typically carried out in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), yields a linear diene precursor. The choice of starting materials determines the final ring size and the position of the double bond.

-

Ring-Closing Metathesis (RCM): The diene precursor is dissolved in an anhydrous, degassed solvent like toluene or dichloromethane. A ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst, is then added under an inert atmosphere. The reaction mixture is typically heated to facilitate the intramolecular metathesis reaction, which results in the formation of the desired macrocyclic lactone and the release of a small volatile alkene (e.g., ethylene).

-

Purification: Upon completion of the reaction, the catalyst is quenched, often by the addition of a reagent like ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure macrocyclic lactone.

Analytical Characterization

The identity and purity of (13E)-Oxacyclohexadec-13-en-2-one can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds. It provides information on the retention time of the compound, which is indicative of its identity, and its mass spectrum, which reveals its molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the compound's structure, including the stereochemistry of the double bond.

Potential Biological Activities and Signaling Pathways

While (13E)-Oxacyclohexadec-13-en-2-one is primarily known as a fragrance ingredient, its structural class, macrocyclic lactones, is associated with a wide range of biological activities.[1] For drug development professionals, understanding the potential molecular targets and signaling pathways is of paramount importance.

Interaction with Nuclear Receptors

Some synthetic musks have been shown to interact with nuclear receptors, which are a family of ligand-activated transcription factors that regulate gene expression. Specifically, certain polycyclic musks have demonstrated antagonistic effects on the estrogen receptor β (ERβ), the androgen receptor (AR), and the progesterone receptor (PR).[3] This suggests that macrocyclic lactones like (13E)-Oxacyclohexadec-13-en-2-one could potentially modulate the activity of these receptors.

Potential interaction of synthetic musks with nuclear receptors.

Inhibition of Multi-Xenobiotic Resistance (MXR) Transporters

Research has indicated that some synthetic musks can inhibit the function of multi-xenobiotic resistance (MXR) transporters.[4][5] These transporters are ATP-binding cassette (ABC) transporters that act as cellular efflux pumps, removing a wide range of foreign compounds (xenobiotics) from cells. Inhibition of these transporters can lead to an increased intracellular concentration of other substances, a phenomenon that is of interest in the context of overcoming multidrug resistance in cancer therapy.

Potential inhibition of MXR transporters by synthetic musks.

Modulation of Purinergic P2X4 Receptors

A significant finding for the drug development field is the demonstrated activity of the macrocyclic lactone ivermectin as a positive allosteric modulator of the P2X4 receptor.[3][6] P2X4 receptors are ATP-gated ion channels involved in various physiological processes, including immune responses and neuropathic pain. Ivermectin potentiates the receptor's response to ATP by increasing the current amplitude and slowing the deactivation of the channel.[3][4] This suggests that other macrocyclic lactones, such as (13E)-Oxacyclohexadec-13-en-2-one, could potentially exhibit similar modulatory effects on P2X receptors.

Positive allosteric modulation of the P2X4 receptor by macrocyclic lactones.

Conclusion

(13E)-Oxacyclohexadec-13-en-2-one is a well-characterized macrocyclic lactone with established physicochemical properties. While its primary application has been in the fragrance industry, its structural class is associated with a range of significant biological activities that warrant further investigation from a drug development perspective. The potential for this and related molecules to interact with nuclear receptors, inhibit cellular efflux pumps, and modulate ion channels like the P2X4 receptor opens up intriguing possibilities for future research and therapeutic applications. The synthetic methodologies for accessing such macrocycles are well-established, providing a solid foundation for the generation of analogs for structure-activity relationship studies. This technical guide serves as a starting point for researchers and scientists interested in exploring the broader potential of (13E)-Oxacyclohexadec-13-en-2-one and other macrocyclic lactones in the realm of drug discovery and development.

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of ivermectin facilitation of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological insights into the role of P2X4 receptors in behavioral regulation: lessons from ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

(13E)-Oxacyclohexadec-13-en-2-one natural occurrence and discovery

(13E)-Oxacyclohexadec-13-en-2-one , a macrocyclic lactone with the CAS number 4941-78-0, is a synthetic musk fragrance ingredient valued in the perfume industry for its unique scent profile. This technical guide delves into the current understanding of this compound, focusing on its discovery as a synthetic molecule and the absence of confirmed natural sources.

While scientific inquiry has explored the potential presence of (13E)-Oxacyclohexadec-13-en-2-one in biological matrices, there is a notable lack of publicly available scientific literature confirming its natural occurrence.[1] Investigations into potential plant-based sources, such as Carica papaya (papaya) seed oil, have not yielded any evidence of its presence.[1] Furthermore, there is no scientific evidence to suggest its role as a pheromone or a plant growth regulator in nature.[1] Consequently, (13E)-Oxacyclohexadec-13-en-2-one is recognized as a synthetic musk.[1]

Physicochemical Properties

A summary of the available quantitative data for (13E)-Oxacyclohexadec-13-en-2-one is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | - |

| Molecular Weight | 238.37 g/mol | - |

| CAS Number | 4941-78-0 | [2] |

| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [2] |

| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (estimated) | [2] |

| Flash Point | 322.00 °F. TCC ( 161.20 °C. ) (estimated) | [2] |

| logP (o/w) | 5.060 (estimated) | [2] |

| Water Solubility | 1.859 mg/L @ 25 °C (estimated) | [2] |

| Solubility | Soluble in alcohol | [2] |

Discovery and Synthesis: A Historical Perspective

The "discovery" of (13E)-Oxacyclohexadec-13-en-2-one is rooted in the broader history of synthetic musk development, which sought to find viable alternatives to animal-derived musks. The general workflow for the discovery and development of such synthetic fragrance molecules is outlined below.

Experimental Protocols: A General Overview

General Protocol for Ring-Closing Metathesis (RCM) for Macrocyclization:

-

Substrate Synthesis: A linear ester precursor containing terminal alkene functionalities is synthesized through standard organic chemistry techniques.

-

Degassing of Solvent: A suitable solvent (e.g., dichloromethane or toluene) is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for a specified period to remove dissolved oxygen, which can deactivate the catalyst.

-

Reaction Setup: The linear diene precursor is dissolved in the degassed solvent in a reaction vessel under an inert atmosphere.

-

Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst) in the degassed solvent is added to the reaction mixture. The reaction is typically run at high dilution to favor intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction is quenched, often by the addition of a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the desired macrocyclic lactone from any remaining starting material, catalyst residues, and byproducts.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This generalized protocol illustrates a common strategy for the synthesis of macrocyclic lactones like (13E)-Oxacyclohexadec-13-en-2-one. The specific starting materials and reaction conditions would be tailored to achieve the desired target molecule.

Signaling Pathways and Logical Relationships

The primary role of (13E)-Oxacyclohexadec-13-en-2-one is as a fragrance ingredient. Its interaction with the olfactory system is the key "signaling pathway" of interest.

References

The Biological Landscape of 16-Membered Macrocyclic Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic lactones, a diverse class of organic compounds characterized by a large lactone ring, represent a rich source of biologically active molecules. While the specific compound Oxacyclohexadec-13-en-2-one is primarily utilized in the fragrance industry with limited public data on its broader pharmacological activities, the 16-membered macrocyclic lactone scaffold is a cornerstone in modern medicine. This technical guide delves into the core biological activities of representative 16-membered macrocyclic lactones, providing quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support further research and drug development.

This guide will focus on two primary areas of biological activity where 16-membered macrocyclic lactones have made a significant impact: antibacterial and immunosuppressive effects. We will use the well-characterized compounds Tylosin and Erythromycin as exemplars for antibacterial activity, and Tacrolimus (FK-506) as a prime example of an immunosuppressive agent.

Antibacterial Activity of 16-Membered Macrolides

The 16-membered macrolide antibiotics, such as tylosin and erythromycin, are crucial in both veterinary and human medicine for their efficacy against a range of bacterial pathogens.[1][2]

Mechanism of Action

These macrolides exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides and causing premature dissociation of the peptidyl-tRNA. This disruption of protein synthesis ultimately halts bacterial growth and replication.

Quantitative Bioactivity Data: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Antibiotic | Bacterial Strain | MIC Range (µg/mL) | Reference |

| Tylosin | Staphylococcus aureus | 0.39 - 12.5 | [3] |

| Kocuria rhizophila | 0.1 - 1.56 | [3] | |

| Arcanobacterium pyogenes | 0.06 - >2048 (resistant) | [4] | |

| Mycoplasma hyopneumoniae | 0.016 - 0.06 | [1] | |

| Erythromycin | Staphylococcus aureus | 0.25 - >2048 (resistant) | [5] |

| Staphylococcus epidermidis | 0.125 - 2048 | [5] | |

| Streptococcus pyogenes | 0.5 - ≥256 | [6] | |

| Rhodococcus equi | 0.5 - 3 | [7] |

Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent.[8][9][10]

Objective: To determine the lowest concentration of a macrocyclic lactone that inhibits the visible growth of a specific bacterium.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

-

Stock solution of the test antibiotic (e.g., Tylosin) of known concentration

-

Pipettes and multichannel pipettor

-

Incubator (37°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the antibiotic stock solution to well 1. c. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Immunosuppressive Activity of 16-Membered Macrolides

Tacrolimus (FK-506) is a potent 16-membered macrocyclic lactone that is widely used to prevent organ transplant rejection.[11][12]

Mechanism of Action: Calcineurin-NFAT Signaling Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting T-lymphocyte activation. It binds to an intracellular protein, FKBP12, and this complex then inhibits the phosphatase activity of calcineurin.[11][12] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor.[13] Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[11][13]

Tacrolimus-mediated inhibition of the Calcineurin-NFAT signaling pathway.

Quantitative Bioactivity Data: IC50 Values for Immunosuppression

The immunosuppressive activity of tacrolimus is often quantified by its half-maximal inhibitory concentration (IC50) in T-cell proliferation assays.

| Assay | Cell Type | IC50 Range (ng/mL) | Reference |

| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.0075 - 1042 (wide inter-individual variation) | [14] |

| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | ~3.125 (causes >50% reduction) | [15] |

Experimental Protocol: In Vitro T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to a stimulus, and how this is affected by an immunosuppressive agent.[16][17]

Objective: To quantify the inhibitory effect of tacrolimus on T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

-

Complete RPMI-1640 medium.

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies.

-

Tacrolimus stock solution of known concentration.

-

Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).

-

96-well round-bottom plates.

-

Flow cytometer.

Procedure:

-

Cell Preparation and Staining: a. Isolate PBMCs from healthy donor blood. b. Resuspend cells in PBS and stain with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of proliferation. c. Wash and resuspend the CFSE-stained cells in complete RPMI-1640 medium.

-

Assay Setup: a. Plate the CFSE-stained PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well. b. Prepare serial dilutions of tacrolimus in complete RPMI-1640 and add to the wells. Include a vehicle control (e.g., DMSO) without tacrolimus. c. Add the T-cell stimulus (e.g., PHA or anti-CD3/CD28 beads) to all wells except for the unstimulated control.

-

Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.

-

Flow Cytometry Analysis: a. Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8) if specific T-cell populations are to be analyzed. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on the T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show a stepwise decrease in CFSE intensity. d. The percentage of proliferating cells in the presence of different concentrations of tacrolimus is calculated and used to determine the IC50 value.

Conclusion

While specific pharmacological data for Oxacyclohexadec-13-en-2-one remains elusive in the public domain, the broader class of 16-membered macrocyclic lactones offers a wealth of biological activities with profound therapeutic implications. The antibacterial macrolides, exemplified by tylosin and erythromycin, and the immunosuppressive macrolides, such as tacrolimus, demonstrate the versatility of this chemical scaffold. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a foundational resource for researchers and drug development professionals. Further investigation into the biological properties of less-characterized macrocyclic lactones like Oxacyclohexadec-13-en-2-one may yet uncover novel therapeutic applications, building upon the rich legacy of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 9. protocols.io [protocols.io]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tools.thermofisher.com [tools.thermofisher.com]

A Comprehensive Literature Review of (13E)-Oxacyclohexadec-13-en-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(13E)-Oxacyclohexadec-13-en-2-one, a macrocyclic lactone, is a synthetic compound primarily utilized as a fragrance ingredient for its characteristic musk-like scent. As a member of the broader class of macrocyclic lactones, a group known for a wide array of biological activities, this molecule warrants a thorough examination of its chemical properties and toxicological profile. This technical guide provides a comprehensive review of the available literature on (13E)-Oxacyclohexadec-13-en-2-one, with a focus on its physicochemical characteristics, synthesis, and toxicological evaluation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Physicochemical Properties

(13E)-Oxacyclohexadec-13-en-2-one is a 16-membered ring containing an ester (lactone) functional group and a carbon-carbon double bond in the E (trans) configuration.[1] Its molecular structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4941-78-0 | [2] |

| Molecular Formula | C15H26O2 | [2] |

| Molecular Weight | 238.37 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid to solid (estimated) | [2] |

| Odor | Musk | [2] |

| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 322.00 °F (161.20 °C) (estimated) | [2] |

| Solubility | Soluble in alcohol; Water: 1.859 mg/L @ 25 °C (estimated) | [2] |

| logP (o/w) | 5.060 (estimated) | [2] |

Synthesis

General Synthesis Approach: Ring-Closing Metathesis (RCM)

RCM is a powerful catalytic reaction that forms a new carbon-carbon double bond between two existing alkenes within the same molecule, leading to the formation of a cyclic compound. The general workflow for the synthesis of (13E)-Oxacyclohexadec-13-en-2-one via RCM would involve the synthesis of a linear diene precursor containing an ester linkage, followed by cyclization using a ruthenium-based catalyst.

Toxicological Profile

The safety of (13E)-Oxacyclohexadec-13-en-2-one as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessment, which covers a mixture of isomers including the (13E) isomer under the name "Oxacyclohexadecen-2-one", provides key toxicological data. It is important to note that the following data pertains to the isomeric mixture and not exclusively to the (13E) isomer.

| Toxicological Endpoint | Result | Reference |

| Genotoxicity | Not genotoxic | [1] |

| Repeated Dose Toxicity (Oral, 90-day) | No-Observed-Adverse-Effect Level (NOAEL) = 1000 mg/kg/day | [1] |

| Reproductive Toxicity | No-Observed-Adverse-Effect Level (NOAEL) = 1000 mg/kg/day | [1] |

| Skin Sensitization | No Expected Sensitization Induction Level (NESIL) = 7500 µg/cm² | [1] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [1] |

Experimental Protocols for Key Toxicological Assays

Detailed experimental protocols for the toxicological evaluation of (13E)-Oxacyclohexadec-13-en-2-one are not publicly available. However, the RIFM assessment would have followed internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized workflows for the key toxicological assays based on OECD guidelines.

A standard battery of in vitro tests is typically used to assess the genotoxic potential of a chemical. This includes a bacterial reverse mutation test (Ames test) and an in vitro micronucleus assay.

The potential of a substance to cause skin sensitization is often evaluated using the Local Lymph Node Assay (LLNA).

References

Stereochemical Aspects of Oxacyclohexadec-13-en-2-one Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical nuances of Oxacyclohexadec-13-en-2-one isomers. As members of the macrocyclic lactone class of compounds, these molecules are of significant interest due to their diverse biological activities and applications, particularly in the fragrance industry. The specific arrangement of substituents around the chiral centers and the geometry of the endocyclic double bond play a pivotal role in determining their physicochemical properties and biological interactions.

Introduction to Oxacyclohexadec-13-en-2-one

Oxacyclohexadec-13-en-2-one is a 16-membered macrocyclic lactone. The core structure consists of a 15-carbon chain and one oxygen atom forming the lactone ring, with a ketone group at the C-2 position and a carbon-carbon double bond at the C-13 position. The stereochemistry of this molecule is primarily defined by the configuration of the double bond, leading to the existence of (13E)- and (13Z)-isomers. These isomers, along with the regioisomers where the double bond is at a different position (e.g., Oxacyclohexadec-12-en-2-one), exhibit distinct properties.

The (13E)-configuration of the double bond in Oxacyclohexadec-13-en-2-one imparts a specific geometry to the macrocycle, influencing its conformational flexibility and how it presents its functional groups for interaction with biological targets.[1] Macrocyclic lactones, as a chemical class, are known for their ability to bind to challenging biological targets due to their unique three-dimensional conformations.[1] This has led to their extensive use in drug development, with many well-known antibiotics, antiparasitics, and anti-inflammatory agents based on a macrocyclic lactone framework.[1]

Physicochemical Properties of Isomers

The stereochemistry of the double bond significantly influences the physical properties of Oxacyclohexadec-13-en-2-one isomers. The data presented below is for the (13E)-isomer and the related regioisomer (12E)-Oxacyclohexadec-12-en-2-one, commercially known as Habanolide. Comprehensive data for the (13Z)-isomer is less readily available in the public domain.

| Property | (13E)-Oxacyclohexadec-13-en-2-one | (12E)-Oxacyclohexadec-12-en-2-one (Habanolide) |

| CAS Number | 4941-78-0[2] | 111879-80-2[3] |

| Molecular Formula | C₁₅H₂₆O₂ | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol | 238.37 g/mol |

| Appearance | Colorless to pale yellow clear liquid to solid (est.)[2] | Colorless liquid[3] |

| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg[2] | 366 °C (EPI Suite)[3] |

| Flash Point | 161.11 °C (est.)[2] | 157 °C[3] |

| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (est.)[2] | 5.29E-005 mm Hg at 25 °C (EPI Suite)[3] |

| log KOW (XlogP3-AA) | 5.40 (est.)[2] | 4.88 (EPI Suite)[3] |

| Odor Profile | Musk | Distinctly musk-like, with metallic and waxy undertones; described as resembling freshly ironed linen.[4] |

Synthesis and Stereocontrol

The synthesis of specific isomers of Oxacyclohexadec-en-2-one requires precise control over the formation of the macrocyclic ring and the geometry of the double bond. Ring-Closing Metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated macrocyclic lactones.

Experimental Protocol: Ring-Closing Metathesis (RCM)

This generalized protocol outlines the key steps in the synthesis of an Oxacyclohexadec-en-2-one isomer via RCM. The specific choice of starting materials will determine the position and stereochemistry of the double bond.

Objective: To synthesize an Oxacyclohexadec-en-2-one isomer by intramolecular cyclization of a diene precursor.

Materials:

-

Acyclic diene precursor (e.g., an ω-unsaturated ester with a terminal double bond)

-

Ruthenium-based catalyst (e.g., Grubbs' catalyst)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Precursor Preparation: The acyclic diene precursor is synthesized through standard organic chemistry methods. The placement of the double bonds in the precursor is critical for determining the final position in the macrocycle.

-

Reaction Setup: The diene precursor is dissolved in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.

-

Catalyst Addition: The RCM catalyst is added to the solution. The choice of catalyst can influence the reaction kinetics and the stereoselectivity of the newly formed double bond.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired macrocyclic lactone.

Flowchart of the RCM Synthesis Workflow:

Caption: Workflow for the synthesis of Oxacyclohexadec-en-2-one isomers via Ring-Closing Metathesis.

Biological Activity and Stereochemical Considerations

While specific signaling pathways for Oxacyclohexadec-13-en-2-one isomers are not extensively detailed in the available literature, the broader class of macrocyclic lactones exhibits a wide range of biological activities. The stereochemistry of these molecules is crucial for their biological recognition and function. For instance, in the context of fragrance, the (12E)-isomer of Oxacyclohexadec-12-en-2-one (Habanolide) is noted for its powerful and elegant musk profile, while the properties of the (12Z)-isomer, though also musk-like, can differ in intensity and character.[5]

The large, lipophilic nature of these macrocycles facilitates their interaction with biological membranes and proteins, potentially altering their function.[5] Their susceptibility to hydrolysis and oxidation, particularly under alkaline conditions, suggests potential involvement in metabolic and redox processes within biological systems.[5]

Logical Relationship of Stereochemistry to Biological Activity:

Caption: The influence of stereochemistry on the biological activity of Oxacyclohexadec-en-2-one isomers.

Conclusion

The stereochemical aspects of Oxacyclohexadec-13-en-2-one isomers are fundamental to their chemical and biological identity. The geometry of the endocyclic double bond dictates the molecule's three-dimensional shape, which in turn governs its physical properties and interactions with biological systems. While their primary current application is in the fragrance industry, the broader family of macrocyclic lactones holds significant therapeutic potential. Further research into the synthesis of stereochemically pure isomers and the elucidation of their specific biological mechanisms of action will be crucial for unlocking their full potential in drug discovery and development.

References

- 1. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]

- 2. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]

- 5. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

Preliminary Research into the Bioactivity of Oxacyclohexadec-13-en-2-one: A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds known for a diverse range of biological activities.[1] This technical guide provides a preliminary research overview of the bioactivity of this specific molecule. A comprehensive search of scientific literature and chemical databases reveals that while the general class of macrocyclic lactones is well-studied, research on Oxacyclohexadec-13-en-2-one is limited. The primary focus of existing research has been on its application as a fragrance ingredient, with available data centered on toxicological and dermatological safety assessments rather than specific pharmacological bioactivity.

This document summarizes the available data and highlights the significant gaps in the current understanding of the bioactivity of Oxacyclohexadec-13-en-2-one.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | PubChem |

| Molecular Weight | 238.37 g/mol | Scent.vn[2] |

| CAS Number | 111879-81-3 ((13Z)-isomer) | Scent.vn[2] |

| Log P | 5.4 | Scent.vn[2] |

| Vapor Pressure (est.) | 0.0002 hPa @ 20°C | Scent.vn[2] |

| Boiling Point (est.) | 320°C | Scent.vn[2] |

Bioactivity and Toxicological Data

The following table summarizes the available toxicological data. It is important to note that this data is for a mixture of isomers and may not be representative of the specific bioactivity of Oxacyclohexadec-13-en-2-one.

| Endpoint | Result | Species | Source |

| Genotoxicity | Not genotoxic | In vitro | RIFM, 2022[4] |

| Repeated Dose Toxicity (NOAEL) | 1000 mg/kg/day | Not specified | RIFM, 2022[4] |

| Reproductive Toxicity (NOAEL) | 1000 mg/kg/day | Not specified | RIFM, 2022[4] |

| Skin Sensitization (NESIL) | 7500 μg/cm² | Not specified | RIFM, 2022[4] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | Based on UV/Vis spectra | RIFM, 2022[4] |

Signaling Pathways and Mechanism of Action

There is no specific information in the reviewed literature detailing the signaling pathways modulated by Oxacyclohexadec-13-en-2-one. The general class of macrocyclic lactones is known to interact with a variety of biological targets, but this cannot be extrapolated to this specific molecule without experimental evidence.

Experimental Protocols

Detailed experimental protocols for the bioactivity of Oxacyclohexadec-13-en-2-one are not available in the public domain. The toxicological data presented above are based on studies conducted by the Research Institute for Fragrance Materials (RIFM), and the specific methodologies are not detailed in the publicly accessible summaries.

Logical Workflow for Fragrance Material Safety Assessment

While specific experimental workflows for the bioactivity of Oxacyclohexadec-13-en-2-one are unavailable, a generalized logical workflow for the safety assessment of a fragrance ingredient can be illustrated. This diagram represents a typical process for a substance like Oxacyclohexadec-13-en-2-one in the context of its use in consumer products.

Caption: Generalized workflow for fragrance material safety assessment.

Conclusion and Future Directions

The current body of scientific literature does not contain sufficient data to produce an in-depth technical guide on the specific bioactivity of Oxacyclohexadec-13-en-2-one beyond its use as a fragrance ingredient. The lack of information on its mechanism of action, interaction with specific biological targets, and associated signaling pathways represents a significant knowledge gap.

For researchers and drug development professionals interested in the potential therapeutic applications of this molecule, the following steps would be necessary:

-

In Vitro Screening: A broad panel of in vitro assays would be required to identify any potential biological activity. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

-

Mechanism of Action Studies: Should any significant bioactivity be identified, further studies would be needed to elucidate the mechanism of action, including the identification of molecular targets and the characterization of downstream signaling events.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of Oxacyclohexadec-13-en-2-one would be necessary to understand the structural requirements for its biological activity and to optimize its potency and selectivity.

References

- 1. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]

- 2. scent.vn [scent.vn]

- 3. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

IUPAC nomenclature and synonyms for (13E)-Oxacyclohexadec-13-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of compounds characterized by a large ring structure containing an ester group. This molecule and its isomers are primarily utilized as synthetic musk fragrances in a variety of consumer products. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, chemical properties, and available toxicological data for (13E)-Oxacyclohexadec-13-en-2-one. Due to the limited publicly available data specific to this isomer, information from closely related macrocyclic musks is included to provide a broader context for its potential biological interactions and experimental evaluation. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development interested in the characteristics and potential applications of this class of molecules.

Nomenclature and Chemical Identity

(13E)-Oxacyclohexadec-13-en-2-one is a 16-membered macrocyclic lactone with a single carbon-carbon double bond in the E configuration.

IUPAC Name: (13E)-Oxacyclohexadec-13-en-2-one

Synonyms:

-

(13E)-1-oxacyclohexadec-13-en-2-one[1]

-

(E)-13-oxa cyclohexadec-13-en-2-one[1]

-

trans-13-oxa cyclohexadec-13-en-2-one[1]

-

(E)-13-oxa cyclohexadecen-2-one[1]

-

13-oxa cyclohexadecen-2-one[1]

-

trans-13-oxa cyclohexadecen-2-one[1]

-

trans-13- musk decenone[1]

Molecular Formula: C₁₅H₂₆O₂[1]

Molecular Weight: 238.37 g/mol [1]

Physicochemical Properties

The physicochemical properties of (13E)-Oxacyclohexadec-13-en-2-one are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and environmental settings.

| Property | Value | Source |

| Appearance | Colorless to pale yellow clear liquid to solid (est.) | [2] |

| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 161.20 °C (322.00 °F) TCC (est.) | [2] |

| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (est.) | [2] |

| Solubility | Soluble in alcohol; Water: 1.859 mg/L @ 25 °C (est.) | [1][2] |

| logP (o/w) | 5.060 (est.) | [2] |

Synthesis and Manufacturing

General Experimental Protocol for Ring-Closing Metathesis (RCM)

This protocol is a generalized representation of an RCM reaction for the synthesis of a macrocyclic lactone and is not specific to (13E)-Oxacyclohexadec-13-en-2-one.

Objective: To construct the 16-membered ring of a macrocyclic lactone from a linear diene precursor.

Materials:

-

Acyclic diene precursor

-

Ruthenium-based catalyst (e.g., Grubbs' catalyst)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (e.g., argon or nitrogen)

Methodology:

-

The acyclic diene precursor is dissolved in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.

-

The ruthenium-based catalyst is added to the solution.

-

The reaction mixture is stirred at room temperature or heated, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired macrocyclic lactone.

Caption: Generalized workflow for the synthesis of a macrocyclic lactone via Ring-Closing Metathesis (RCM).

Biological Activity and Mechanism of Action

The primary biological activity of (13E)-Oxacyclohexadec-13-en-2-one is its interaction with olfactory receptors, resulting in the perception of a musk scent. While the specific signaling cascade for this molecule is not detailed, the general mechanism for musk odorants involves the activation of specific G-protein coupled receptors (GPCRs) in the olfactory epithelium.

Olfactory Signaling Pathway

Studies on various musk-smelling compounds have identified the human olfactory receptors OR5AN1 and OR1A1 as key players in musk perception. The binding of a musk odorant to these receptors is thought to initiate a downstream signaling cascade.

Caption: Postulated olfactory signaling pathway for musk compounds.

Toxicological Profile

A comprehensive safety assessment for a mixture of E- and Z-isomers of oxacyclohexadec-12/13-en-2-one, which includes (13E)-Oxacyclohexadec-13-en-2-one, has been conducted by the Research Institute for Fragrance Materials (RIFM). The available toxicological data is summarized below.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | LD₅₀ > 5000 mg/kg | Rat | RIFM |

| Acute Dermal Toxicity | LD₅₀ > 5000 mg/kg | Rabbit | RIFM |

| Skin Irritation | Non-irritant | Human | RIFM |

| Skin Sensitization | Weak sensitizer | Human | RIFM |

| Phototoxicity | Not phototoxic | RIFM | |

| Genotoxicity | Not genotoxic in Ames test | RIFM | |

| Repeated Dose Toxicity (90-day oral) | NOAEL: 15 mg/kg/day | Rat | RIFM |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol: Skin Sensitization (Human Repeat Insult Patch Test - HRIPT)

The following is a generalized protocol for an HRIPT, a common method for assessing the skin sensitization potential of a substance.

Objective: To determine the potential of a test substance to induce skin sensitization in human subjects.

Methodology:

-

Induction Phase: A patch containing the test substance is applied to the skin of volunteers for 24-48 hours. This is repeated 9 times over a 3-week period.

-

Rest Phase: A 2-week rest period with no patch application follows the induction phase.

-

Challenge Phase: A challenge patch with the test substance is applied to a new skin site.

-

Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 48 and 72 hours after patch application.

Caption: Simplified workflow of a Human Repeat Insult Patch Test (HRIPT).

Conclusion

(13E)-Oxacyclohexadec-13-en-2-one is a well-characterized macrocyclic lactone with established use as a synthetic musk. While specific, in-depth experimental data for this particular isomer is limited in the public domain, the available information on its physicochemical properties and the toxicological profile of its isomer mixture provides a solid foundation for its safe use in consumer products. The understanding of its biological activity is largely inferred from the broader class of macrocyclic musks and their interaction with olfactory receptors. Further research into the specific biological interactions and potential applications beyond fragrance could be a valuable area of investigation.

References

physical and chemical properties of (13E)-Oxacyclohexadec-13-en-2-one

An In-depth Technical Guide to (13E)-Oxacyclohexadec-13-en-2-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (13E)-Oxacyclohexadec-13-en-2-one, a macrocyclic lactone utilized primarily as a synthetic musk in the fragrance industry. This document is intended for researchers, scientists, and professionals in the fields of chemistry, toxicology, and drug development.

Introduction

(13E)-Oxacyclohexadec-13-en-2-one belongs to the class of macrocyclic lactones, which are characterized by a large ring structure containing an ester group.[1] The nomenclature specifies a 16-membered ring containing one oxygen atom ("oxa"), a ketone functional group (as part of the lactone) at the 2-position ("-2-one"), and a carbon-carbon double bond at the 13-position ("-13-en-") with an E (trans) stereochemistry.[1] These structural features impart unique physicochemical properties that are crucial for its application as a fragrance ingredient.[1]

Macrocyclic musks like (13E)-Oxacyclohexadec-13-en-2-one are valued for their characteristic musk odor and their stability in various formulations.[2] Understanding their chemical and toxicological profiles is essential for their safe and effective use.

Caption: Classification of (13E)-Oxacyclohexadec-13-en-2-one.

Physical and Chemical Properties

The and its isomers are summarized in the table below. It is important to note that some of the data are estimated values from computational models.

| Property | Value | Reference(s) |

| IUPAC Name | (13E)-Oxacyclohexadec-13-en-2-one | [1] |

| Synonyms | (E)-13-musk decenone, trans-13-oxacyclohexadec-13-en-2-one | [3] |

| CAS Number | 4941-78-0 | [3] |

| Molecular Formula | C₁₅H₂₆O₂ | [4] |

| Molecular Weight | 238.37 g/mol | [4] |

| Appearance | Colorless to pale yellow clear liquid to solid (est.) | [3] |

| Odor | Musk | [3] |

| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 322.00 °F (161.20 °C) (est.) | [3] |

| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (est.) | [3] |

| Solubility in Water | 1.859 mg/L @ 25 °C (est.) | [3] |

| Solubility in Alcohol | Soluble | [3] |

| logP (o/w) | 5.060 (est.) | [3] |

Synthesis and Purification

Synthesis

The industrial synthesis of macrocyclic lactones such as (13E)-Oxacyclohexadec-13-en-2-one often employs Ring-Closing Metathesis (RCM).[5] This method is favored for its efficiency and selectivity in forming large rings.[5] An alternative, more traditional approach is acid-catalyzed lactonization, which involves the intramolecular esterification of a corresponding hydroxy carboxylic acid.[5]

Experimental Protocol: Generalized Ring-Closing Metathesis (RCM)

-

Precursor Synthesis: A linear diene precursor containing an ester linkage is synthesized through standard organic chemistry methods. The placement of the terminal alkenes is designed to yield the desired 16-membered ring upon cyclization.

-

Ring-Closing Metathesis: The diene precursor is dissolved in an appropriate solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). A ruthenium-based catalyst, such as a Grubbs' catalyst, is added to the solution.[6][7] The reaction mixture is typically stirred at a specific temperature (e.g., room temperature to reflux) for a period ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched, and the catalyst is removed. This can be achieved by adding a quenching agent and then filtering the mixture through a pad of silica gel or by using specialized scavenger resins. The solvent is then removed under reduced pressure.

Caption: Generalized workflow for RCM synthesis.

Purification

The crude product obtained from synthesis is typically purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating the desired macrocyclic lactone from unreacted starting materials, byproducts, and catalyst residues.[2]

Experimental Protocol: Generalized Purification

-

Chromatography: The crude product is subjected to column chromatography on silica gel. A solvent system (mobile phase) of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) is used to elute the components. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified (13E)-Oxacyclohexadec-13-en-2-one.

-

Characterization: The purity and identity of the final product are confirmed by analytical techniques such as GC-MS and NMR spectroscopy.[2]

Caption: General purification and analysis workflow.

Spectroscopic Analysis

Detailed spectral data for (13E)-Oxacyclohexadec-13-en-2-one are not widely available in the searched literature. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the olefinic protons of the C=C double bond, protons alpha to the ester carbonyl, protons on the carbon bearing the ester oxygen, and a complex of signals for the methylene groups of the macrocyclic ring.

-

¹³C NMR: A signal for the ester carbonyl carbon, signals for the sp² hybridized carbons of the C=C double bond, a signal for the carbon attached to the ester oxygen, and multiple signals for the sp³ hybridized carbons of the ring. A ¹³C NMR spectrum is available for the related isomer, Oxacyclohexadecen-2-one, (12Z).[8]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the lactone (ester) functional group, typically in the region of 1730-1750 cm⁻¹. Also, C-O stretching bands and bands associated with the C=C double bond would be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 238.37).

Biological and Toxicological Information

(13E)-Oxacyclohexadec-13-en-2-one is used as a fragrance ingredient.[3] Its biological effects are primarily of interest in the context of human safety and environmental impact. The toxicological data is often available for the general class of oxacyclohexadecen-2-ones rather than for each specific isomer.[9]

| Toxicological Endpoint | Result | Reference(s) |

| Genotoxicity | Not genotoxic | [9] |

| Repeated Dose Toxicity | NOAEL = 1000 mg/kg/day | [9] |

| Reproductive Toxicity | NOAEL = 1000 mg/kg/day | [9] |

| Skin Sensitization | Potential for skin sensitization | [9][10] |

| Phototoxicity | Not expected to be phototoxic/photoallergenic | [9] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [4] |

While natural musk and its primary active component, muscone, have been studied for pharmacological effects such as anti-inflammatory and neuroprotective activities, it is important to note that these findings do not directly apply to synthetic macrocyclic lactones like (13E)-Oxacyclohexadec-13-en-2-one.[11][12]

Chemical Reactivity

The chemical reactivity of (13E)-Oxacyclohexadec-13-en-2-one is dictated by its two primary functional groups: the lactone (ester) and the alkene.

-

Hydrolysis: The ester bond can be cleaved through hydrolysis, typically catalyzed by acid or base, to yield the corresponding ω-hydroxy carboxylic acid.[2]

-

Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form a diol.

-

Catalytic Hydrogenation: The carbon-carbon double bond can be reduced to a single bond using a metal catalyst (e.g., Pd/C) and hydrogen gas, yielding the saturated macrocyclic lactone, oxacyclohexadecan-2-one.[5]

-

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[5]

-

Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃), followed by a reductive or oxidative work-up, will break the ring and form two smaller molecules with carbonyl functional groups (aldehydes or carboxylic acids).[5]

Caption: Key chemical reactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]

- 3. (E)-13-musk decenone, 4941-78-0 [thegoodscentscompany.com]

- 4. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 6. apeiron-synthesis.com [apeiron-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]

- 11. Zoology, chemical composition, pharmacology, quality control and future perspective of Musk (Moschus): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Unsaturated Macrocyclic Lactones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Unsaturated macrocyclic lactones are a pivotal class of organic compounds, forming the structural core of numerous biologically active natural products and pharmaceuticals.[1][2] Their synthesis is a significant challenge in organic chemistry, demanding robust and stereoselective methodologies. This document provides detailed application notes and experimental protocols for key synthetic strategies, focusing on Ring-Closing Metathesis (RCM), Yamaguchi Macrolactonization, and Shiina Macrolactonization.

Key Synthesis Methodologies

The construction of the macrocyclic ring is the cornerstone of synthesizing unsaturated macrolactones. The choice of strategy is often dictated by the desired ring size, the nature of the unsaturation, and the presence of other functional groups.[3]

Ring-Closing Metathesis (RCM)